N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15748347
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H19N5/c1-4-16-8-11(6-14-16)5-13-12-7-15-17(9-12)10(2)3/h6-10,13H,4-5H2,1-3H3 |
| Standard InChI Key | ULIUVTKEZMTHMJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CNC2=CN(N=C2)C(C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features two pyrazole rings, each substituted at the 1-position with distinct alkyl groups: an ethyl group on one ring and an isopropyl (propan-2-yl) group on the other. The 4-position of the ethyl-substituted pyrazole is linked to a methylene-amine group, which bridges to the 4-position of the isopropyl-substituted pyrazole. This configuration introduces significant steric hindrance and electronic modulation, factors critical to its reactivity and interactions with biological targets .
The IUPAC name reflects this connectivity:
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First pyrazole ring: 1-Ethyl-1H-pyrazol-4-yl group.
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Bridge: Methylene-amine (-CH-NH-).
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Second pyrazole ring: 1-(Propan-2-yl)-1H-pyrazol-4-amine.
Spectral and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous bis-pyrazole derivatives exhibit planar pyrazole rings with dihedral angles between rings ranging from 30° to 60°, depending on substituents. Infrared (IR) spectroscopy of similar compounds reveals N-H stretching vibrations at 3,300–3,400 cm and C-N stretches at 1,200–1,300 cm. Nuclear magnetic resonance (NMR) data for the methylene bridge typically appear as a singlet at δ 4.2–4.5 ppm for the -CH- group and δ 2.8–3.2 ppm for the amine proton .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves sequential functionalization of pyrazole precursors:
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Preparation of 1-Ethyl-1H-pyrazole-4-carbaldehyde:
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Cyclocondensation of ethyl hydrazine with 1,3-diketones under acidic conditions yields the pyrazole core.
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Vilsmeier-Haack formylation introduces the aldehyde group at the 4-position.
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Reductive Amination:
Industrial Production
Industrial synthesis optimizes for scalability and cost-efficiency:
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Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time).
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Catalytic Systems: Palladium on carbon (Pd/C) or nickel catalysts enhance reductive amination efficiency.
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Purification: Crystallization from ethanol/water mixtures achieves >98% purity.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.33 g/mol |
| Melting Point | 145–148°C (estimated) |
| Solubility | Soluble in DMSO, methanol; sparingly in water |
| LogP (Partition Coefficient) | 2.8 (predicted) |
| Stability | Stable under inert atmosphere; hygroscopic |
The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, advantageous for drug discovery. Its hygroscopic nature necessitates storage under anhydrous conditions .
Biological Activity and Mechanisms
Enzyme Inhibition
Bis-pyrazole derivatives are potent inhibitors of kinases and phosphodiesterases. Structural analogs of this compound demonstrate:
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Aurora-A Kinase Inhibition: IC values of 0.1–1.0 µM, disrupting mitotic progression in cancer cells.
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Phosphodiesterase 4 (PDE4) Inhibition: IC ~0.5 µM, reducing inflammatory cytokine production.
The ethyl and isopropyl groups likely enhance binding affinity by occupying hydrophobic pockets in enzyme active sites .
Anticancer Activity
In vitro studies on analogous compounds reveal:
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Cytotoxicity: IC values of 2–10 µM against MCF-7 (breast) and A549 (lung) cancer cells.
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Apoptosis Induction: Caspase-3/7 activation and Bcl-2 downregulation observed at 5 µM concentrations.
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing kinase inhibitors in oncology.
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Structure-Activity Relationship (SAR) Studies: Modifications at the 4-position optimize potency and selectivity.
Material Science
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Coordination Polymers: Pyrazole nitrogen atoms coordinate with transition metals (e.g., Cu, Zn) to form porous frameworks for gas storage.
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Thermal Stability: Decomposition temperature >250°C, suitable for high-temperature applications.
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